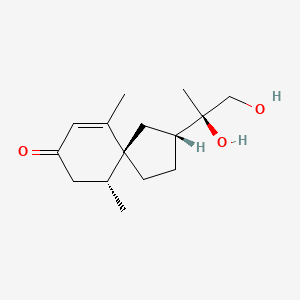

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Description

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one (CAS: 62574-30-5) is a spirovetivane-type sesquiterpenoid with the molecular formula C₁₅H₂₄O₃ and a molecular weight of 252.35 g/mol. It is characterized by a spirocyclic structure featuring a hydroxyl group at the 11R and 12 positions, a ketone at position 2, and a double bond at the 1(10) position .

Its stereochemistry is critical: the 11R configuration distinguishes it from its stereoisomer, 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one (CAS: 62623-86-3), which shares the same molecular formula but differs in hydroxyl group orientation . The compound is typically isolated as an oil with ≥95% purity and is utilized as a reference standard in biochemical assays .

Properties

IUPAC Name |

(3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLWCLDHPUPCHO-RJZRQDKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)[C@](C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one typically involves multiple steps, starting from simpler organic precursors. The key steps include:

Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.

Introduction of hydroxyl groups: The hydroxyl groups at positions 11 and 12 are introduced through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale cyclization reactions: Utilizing continuous flow reactors to enhance efficiency and yield.

Automated hydroxylation processes: Employing automated systems to control reaction conditions precisely, ensuring consistent quality.

Advanced purification techniques: Using high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Halides, esters.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Properties

Research has demonstrated that 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one exhibits significant antifungal activity against various strains such as Aspergillus niger and Fusarium oxysporum. It inhibits mycelial growth and spore germination, making it a candidate for developing antifungal agents in clinical settings .

Plant Protection

This compound has shown promise in enhancing plant defense mechanisms. Studies indicate that it can induce resistance to pathogens, including bacteria and fungi, and may inhibit toxin production by these pathogens . Its potential as an analogue of abscisic acid (ABA) suggests further exploration into its role in plant physiology and stress responses.

Anti-inflammatory and Antitumor Activities

Preliminary studies suggest that this compound may have anti-inflammatory properties. Its interactions with cellular receptors have been investigated for their potential to reduce inflammation and inhibit tumor growth, indicating its utility in cancer therapy .

Agricultural Applications

The ability of this compound to enhance plant resistance against pathogens positions it as a valuable agent in sustainable agriculture. By using this compound, farmers could reduce reliance on synthetic pesticides while promoting healthier crop yields .

Synthetic Chemistry Applications

The functional groups present in this compound allow it to participate in various chemical reactions. These reactions can be leveraged in synthetic organic chemistry for modifying the compound or creating derivatives with enhanced properties .

Comparison with Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Vetiverol | Contains a similar spiro structure | Lacks hydroxyl groups at positions 11 and 12 |

| Spirovetivenes | Similar sesquiterpenoid family | Varying degrees of saturation and functionalization |

| Dihydrovomifoliol | Another sesquiterpenoid with hydroxyl groups | Different stereochemistry affecting biological activity |

This table highlights the distinctive features of this compound that contribute to its unique biological activities and potential applications.

Mechanism of Action

The mechanism of action of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, modulating their activity.

Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one can be contextualized by comparing it to related spirovetivanes and sesquiterpenoids. Key analogs include stereoisomers, hydroxylated derivatives, and structurally distinct compounds with overlapping applications.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Stereochemical Impact on Bioactivity: The 11R and 11S isomers exhibit nearly identical physicochemical properties but may differ in receptor binding. In apoptosis assays, both isomers are listed as components in TUNEL kits, though their specific roles remain underexplored .

Hydroxylation Patterns and Solubility: The 3,11,12-Trihydroxy derivative (C₁₅H₂₄O₄) has an additional hydroxyl group at position 3, increasing its polarity compared to the dihydroxy analogs.

Biological Source and Applications: this compound is predominantly sourced from Datura metel, a plant linked to anticholinergic and anti-inflammatory effects, suggesting its role in ethnopharmacology . In contrast, Isopimaric acid (a diterpene) and 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (a flavonoid) derive from unrelated biosynthetic pathways, highlighting the diversity of spirovetivane analogs .

Industrial and Research Use: The R-isomer is marketed as an HPLC-grade standard (≥98% purity) for quality control in phytochemical analyses . Both R and S isomers are packaged as oils, whereas trihydroxy derivatives and flavonoids are typically solids, reflecting differences in crystallinity .

Biological Activity

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound primarily isolated from the herb Datura metel. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. Below is a detailed exploration of its biological activity based on various research findings.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that this compound exhibits significant antifungal activity, inhibiting the growth of mycelia in vitro. It has been shown to be effective against various fungal strains, making it a candidate for further development in antifungal therapies .

Additionally, the compound demonstrates antibacterial properties against a range of bacterial pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

The compound also shows promise in anticancer research . Preliminary studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells. This activity could be attributed to its influence on various signaling pathways, including the NF-κB and MAPK/ERK pathways .

Immunomodulatory Effects

Another area of interest is the compound's potential as an immunomodulator . It appears to interact with immune system pathways, potentially enhancing the body's response to infections and tumors. This effect may be mediated through modulation of cytokine production and activation of immune cells .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Cell Cycle Regulation : The compound has been linked to alterations in cell cycle progression, which may contribute to its anticancer effects.

- Apoptosis Induction : Evidence suggests that it activates apoptotic pathways in tumor cells, leading to reduced viability .

- Antioxidant Activity : Some studies indicate that it may possess antioxidant properties, which can protect cells from oxidative stress .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Antifungal Activity

In a controlled laboratory setting, this compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results demonstrated a significant reduction in fungal growth at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Line Study

A study involving human breast cancer cell lines showed that treatment with this compound resulted in a 70% decrease in cell viability after 48 hours. This effect was correlated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and confirm the spirovetivane skeleton. For example, the [2R-[2α(R*),5α(R*)]] configuration can be resolved via coupling constants and NOESY correlations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to confirm the molecular formula (C15H24O3) and distinguish it from analogs like 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one (C15H24O4) .

- Infrared (IR) Spectroscopy : Identify hydroxyl (3200–3600 cm<sup>−1</sup>) and ketone (1700–1750 cm<sup>−1</sup>) functional groups .

Q. How can researchers differentiate this compound from its enantiomer (11S,12-Dihydroxy variant)?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. Retention times and optical rotation ([α]D) comparisons against reference standards (e.g., CAS 62623-86-3 for the 11S variant) are essential .

- Circular Dichroism (CD) : Analyze Cotton effects in the 200–400 nm range to confirm absolute configuration .

Advanced Research Questions

Q. What experimental strategies are optimal for isolating this compound from natural sources?

- Methodological Answer :

- Extraction : Use non-polar solvents (e.g., hexane/ethyl acetate gradients) to minimize co-extraction of polar impurities.

- Purification : Combine flash chromatography and preparative HPLC with C18 columns. Monitor fractions using TLC (Rf ~0.3 in 7:3 hexane:acetone) .

- Yield Optimization : Adjust pH during extraction to stabilize hydroxyl groups (neutral to slightly acidic conditions prevent oxidation) .

Q. How should researchers design assays to evaluate the bioactivity of this compound?

- Methodological Answer :

- In Vitro Models : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) to assess anti-inflammatory potential, given structural similarity to sesquiterpenoids .

- Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to identify IC50 values. Include positive controls (e.g., indomethacin for COX inhibition) .

- Cell Viability Controls : Pair bioactivity assays with MTT or resazurin assays to rule out cytotoxicity .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Purity Validation : Confirm enantiomeric purity via chiral HPLC and quantify impurities using LC-MS. Even 5% contamination with the 11S variant can skew results .

- Standardized Assay Conditions : Document solvent (e.g., DMSO concentration ≤0.1%), temperature, and cell passage numbers to ensure reproducibility .

- Meta-Analysis : Compare data against structurally related compounds (e.g., 3,11,12-Trihydroxy analog) to identify structure-activity trends .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic or isolation yields?

- Methodological Answer :

- Table Format :

| Method | Yield (%) | Purity (%) | Reference Standard Used |

|---|---|---|---|

| Solvent Extraction | 0.8 | 95 | CAS 62574-30-5 |

| Semi-Synthesis | 12.4 | 98 | In-house NMR |

- Statistical Reporting : Include ±SD for triplicate experiments and specify equipment (e.g., HPLC model, column type) .

Q. How should researchers address discrepancies in spectral data between synthesized and natural isolates?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated solvents matching literature conditions (e.g., CDCl3 vs. DMSO-d6) .

- Crystallography : If available, perform X-ray crystallography to resolve ambiguous NOE assignments .

Ethical and Reporting Standards

Q. What ethical guidelines apply to publishing research on this compound?

- Methodological Answer :

- Chemical Safety : Follow protocols in MedChemExpress safety sheets (e.g., handling in fume hoods, PPE requirements) .

- Data Transparency : Disclose all conflicts of interest and raw data repositories per International Journal of Current Pharmaceutical Research guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.